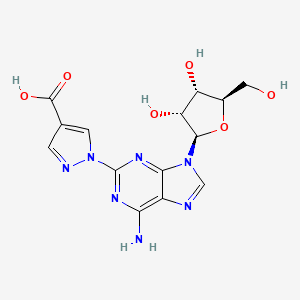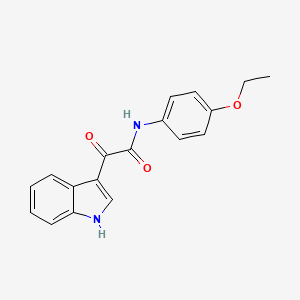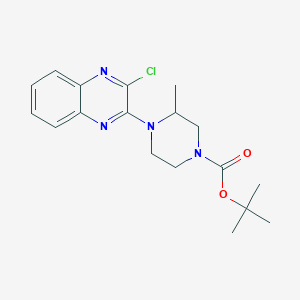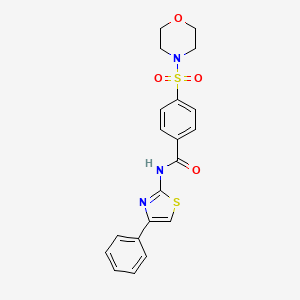
4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
Overview
Description
4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide, also known as MPT0B390, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to possess various pharmacological properties.
Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial potential. In vitro studies revealed that derivatives of this compound exhibit significant antibacterial activity against several strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Notably, compounds 7c and 7d demonstrated potent antibacterial effects, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL .
Antifungal Properties
In addition to antibacterial activity, certain derivatives of this compound also display antifungal properties. Specifically, compounds 7a, 7b, and 7e exhibited strong antifungal effects against Rhizopus oryzae, with an MIC of 3.125 µg/mL .
Anti-Inflammatory Potential
Compound 7d stands out for its powerful anti-inflammatory profile. In vitro evaluations demonstrated an impressive IC50 value of 1.27 µg/mL, indicating its potential as an anti-inflammatory agent .
Heterocyclic Chemistry
Given its thiazolidinone-based structure, this compound contributes to the field of heterocyclic chemistry. Researchers explore its synthetic methodologies, structural elucidation, and reactivity patterns within this context .
Drug Discovery
Heterocyclic compounds like this one often serve as privileged scaffolds in drug discovery. Their diverse structures offer opportunities for designing novel therapeutic agents .
Tautomerism Studies
Interestingly, tautomerism plays a role in the behavior of this compound. Investigating the equilibrium between different tautomeric forms provides insights into its reactivity and properties .
Mechanism of Action
Target of Action
Similar compounds with a thiazolidinone base have been shown to have anti-microbial and anti-inflammatory properties . Therefore, it’s possible that this compound may also target bacterial cells or inflammatory pathways in the body.
Mode of Action
Based on its structural similarity to other thiazolidinone-based analogues, it can be inferred that it might interact with its targets by binding to specific receptors or enzymes, thereby inhibiting their function .
Result of Action
The compound’s antimicrobial and anti-inflammatory effects suggest that it could potentially inhibit the growth of certain bacteria and reduce inflammation . .
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c24-19(22-20-21-18(14-28-20)15-4-2-1-3-5-15)16-6-8-17(9-7-16)29(25,26)23-10-12-27-13-11-23/h1-9,14H,10-13H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFJTITWRQMIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



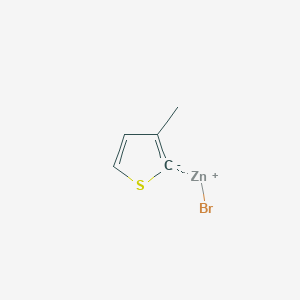
![Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B3259026.png)

![[2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3259040.png)
![Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B3259047.png)

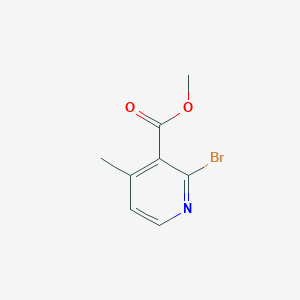

![N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide](/img/structure/B3259077.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3259083.png)
